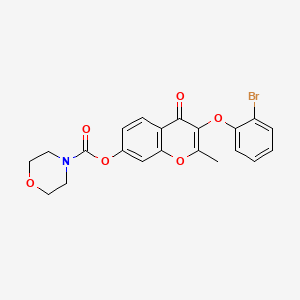
3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is a useful research compound. Its molecular formula is C21H18BrNO6 and its molecular weight is 460.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Bromophenols, similar to the compound , have been shown to possess potent antioxidant effects. For instance, Olsen et al. (2013) found that certain bromophenols isolated from the red algae Vertebrata lanosa demonstrated significant antioxidant activity in both biochemical and cellular assays (Olsen et al., 2013). Similarly, bromophenols isolated from the red alga Rhodomela confervoides also exhibited substantial antioxidant properties (Li et al., 2011).
Antimicrobial and Anticancer Properties
Compounds structurally related to 3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate have been investigated for their antimicrobial properties. For instance, a study by Makawana et al. (2012) synthesized pyrano[4,3‐b]pyran and pyrano[3,2‐c]chromene derivatives bearing a 2‐thiophenoxyquinoline nucleus, which showed activity against various bacterial and fungal species (Makawana et al., 2012). Another study highlighted the synthesis and evaluation of bromophenols for their antioxidant and radical scavenging activities, which also suggests potential in cancer treatment (Balaydın et al., 2010).
DNA Interaction and Biochemical Implications
Research by Sakthikumar et al. (2019) on morpholine-based metal(ii) complexes, which are structurally akin to the compound , demonstrated their ability to interact with DNA and BSA (bovine serum albumin). These complexes exhibited potent DNA cleavage efficacy and significant radical scavenging activity, indicating potential pharmacological implications (Sakthikumar et al., 2019).
Synthesis and Chemical Applications
The synthesis and application of similar chromene derivatives have been extensively studied. For instance, Wen et al. (2012) described a method for preparing methyl 4-oxo-2-(trifluoromethyl)-chromene-3-carboxylate derivatives, demonstrating the versatility and potential of chromene derivatives in chemical synthesis (Wen et al., 2012).
Eigenschaften
IUPAC Name |
[3-(2-bromophenoxy)-2-methyl-4-oxochromen-7-yl] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO6/c1-13-20(29-17-5-3-2-4-16(17)22)19(24)15-7-6-14(12-18(15)27-13)28-21(25)23-8-10-26-11-9-23/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMIEDLIKWFUOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)N3CCOCC3)OC4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
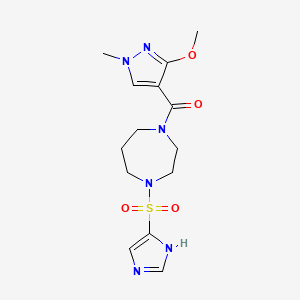
![8-(2,3-dimethylphenyl)-1-methyl-3-(4-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2601926.png)

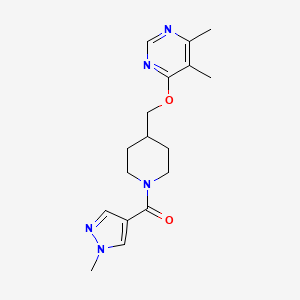
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-(benzyloxy)-3-methoxyphenyl)acrylonitrile](/img/structure/B2601930.png)
![7-(4-(4-chlorobenzyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2601931.png)
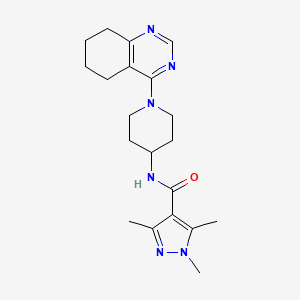

![Methyl 4-oxobicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2601940.png)
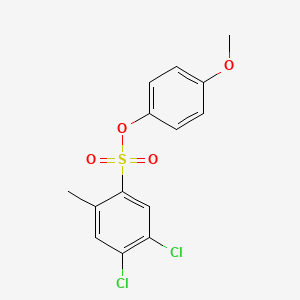
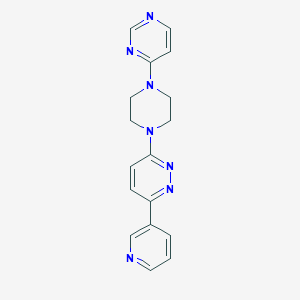
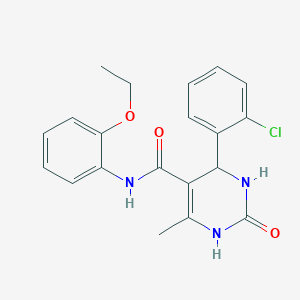

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2601945.png)
